2,4-Diiodo-1,3,5-trimethoxybenzene
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Overview
Description
2,4-Diiodo-1,3,5-trimethoxybenzene is an organic compound with the molecular formula C9H10I2O3. It is a derivative of trimethoxybenzene, where two iodine atoms are substituted at the 2 and 4 positions of the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-diiodo-1,3,5-trimethoxybenzene typically involves the iodination of 1,3,5-trimethoxybenzene. One common method includes the reaction of 1,3,5-trimethoxybenzene with iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is carried out under controlled conditions to ensure selective iodination at the 2 and 4 positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The final product is purified through crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
2,4-Diiodo-1,3,5-trimethoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy groups can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove the iodine atoms or to modify the methoxy groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Substitution: Products include various substituted benzene derivatives.
Oxidation: Products include quinones and other oxidized compounds.
Reduction: Products include deiodinated benzene derivatives and modified methoxy compounds.
Scientific Research Applications
2,4-Diiodo-1,3,5-trimethoxybenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,4-diiodo-1,3,5-trimethoxybenzene involves its interaction with molecular targets through its iodine and methoxy groups. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The pathways involved include oxidative stress, enzyme inhibition, and modulation of cellular signaling .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Trimethoxybenzene: Lacks the iodine substituents and has different chemical reactivity.
2,4-Diiodoanisole: Similar iodination pattern but with different substituents on the benzene ring.
2,6-Diiodo-1,4-dimethoxybenzene: Different positions of iodine and methoxy groups
Uniqueness
2,4-Diiodo-1,3,5-trimethoxybenzene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity.
Properties
CAS No. |
117934-81-3 |
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Molecular Formula |
C9H10I2O3 |
Molecular Weight |
419.98 g/mol |
IUPAC Name |
2,4-diiodo-1,3,5-trimethoxybenzene |
InChI |
InChI=1S/C9H10I2O3/c1-12-5-4-6(13-2)8(11)9(14-3)7(5)10/h4H,1-3H3 |
InChI Key |
GPBALMQLIJAZEK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1I)OC)I)OC |
Origin of Product |
United States |
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